molecular formula C22H18O6 B14669440 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate CAS No. 37845-20-8

6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate

Cat. No.: B14669440
CAS No.: 37845-20-8
M. Wt: 378.4 g/mol
InChI Key: SBTDDZZYALUTIF-UHFFFAOYSA-N
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Description

6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique tetracene structure, which includes multiple keto groups and acetate functionalities. Its chemical structure and properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetracene coreThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations, often employing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperature control, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or carboxyl groups, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .

Scientific Research Applications

6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological responses. The pathways involved often depend on the specific derivative of the compound and its intended application. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting cellular processes and disease progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural configuration

Properties

CAS No.

37845-20-8

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

(12-acetyloxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-5-yl) acetate

InChI

InChI=1S/C22H18O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-4,7-8H,5-6,9-10H2,1-2H3

InChI Key

SBTDDZZYALUTIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C3=C1CCCC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

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